molecular formula C7H9N3O3 B1330595 N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide CAS No. 91847-07-3

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B1330595
CAS No.: 91847-07-3
M. Wt: 183.16 g/mol
InChI Key: BWEQHSCBXQZUGJ-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide (N-FMOHA) is an organic compound that is used in research and development. It is a versatile compound that has a wide range of applications in the fields of synthetic chemistry, biological sciences, and pharmaceutical sciences. N-FMOHA has been used in the synthesis of various compounds, as a reagent in organic synthesis, and as an inhibitor of enzyme activity. It has also been used in the development of novel therapeutic agents.

Scientific Research Applications

1. Synthesis and Biological Evaluation in Cannabinoid Receptor Research

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide and its derivatives have been utilized in the synthesis of indol-3-yl-oxoacetamides, which are potent and selective ligands for cannabinoid receptors, particularly CB2. One study showed that a fluorinated derivative of this compound exhibited a Ki value of 6.2 nM, indicating its strong affinity for the CB2 receptor (Moldovan et al., 2017).

2. Application in Synthesis of Spiro-lactams and Polysubstituted Pyrroles

This compound has been used in the synthesis of spiro-lactams and polysubstituted pyrroles. By reacting furfurylamines with ynones and subsequent oxidation by ceric ammonium nitrate, researchers could synthesize these compounds. This method represents a significant advancement in the synthetic applications of furan and pyrrole derivatives (Peng et al., 2016).

3. Role in Anticancer Research

A study explored the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which were tested for anticancer activity. The compounds showed significant cytotoxic effects against leukemia cell lines, highlighting their potential in anticancer research (Horishny et al., 2021).

4. Development of Antimicrobial and Larvicidal Agents

This compound has been utilized in the synthesis of imidazole derivatives with notable antimicrobial and larvicidal activities. Some derivatives showed high activity against Staphylococcus aureus and Candida albicans, surpassing standard drugs in efficacy (Alaklab et al., 2017).

5. Applications in Decarboxylative Claisen Rearrangement Reactions

Furan-2-ylmethyl compounds, including this compound, undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This method provides a new approach for the synthesis of heteroaromatic compounds (Craig et al., 2005).

Mechanism of Action

Biochemical Pathways

Furan derivatives have been known to cause alterations in monoamine metabolism . These alterations can have downstream effects on various biochemical pathways, potentially influencing a range of physiological processes.

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules . This suggests that N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide may have favorable ADME properties, potentially enhancing its bioavailability.

Result of Action

Furan derivatives have been known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer activities . This suggests that this compound may have similar effects at the molecular and cellular levels.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-10-7(12)6(11)9-4-5-2-1-3-13-5/h1-3H,4,8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQHSCBXQZUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317811
Record name N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91847-07-3
Record name NSC320859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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